
3-Azidopropanoic acid
Overview
Description
3-Azidopropanoic acid: is an organic compound with the molecular formula C3H5N3O2 . It contains an azide group (-N3) and a carboxylic acid group (-COOH). This compound is known for its reactivity, particularly in click chemistry, where it can form stable triazole rings through cycloaddition reactions with alkynes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidopropanoic acid can be synthesized through various methods. One common approach involves the reaction of 3-bromopropanoic acid with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential hazards associated with azide compounds .
Chemical Reactions Analysis
Click Chemistry Cycloadditions
The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and drug design due to its high selectivity and efficiency under mild conditions .
Key findings:
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Reaction rates for CuAAC exceed 10⁴ M⁻¹s⁻¹ in aqueous media .
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Triazoles mimic amide bonds structurally, enabling peptide backbone modifications .
Amide Bond Formation
The carboxylic acid reacts with primary amines via carbodiimide activation (e.g., EDC, DIC), forming stable amide bonds for peptide synthesis .
Activator | Coupling Partner | Yield | Application Example |
---|---|---|---|
EDC/HATU | Fmoc-protected amines | 76–79% | Solid-phase peptide synthesis |
DIC | Amines or alcohols | 70–95% | Cyclic peptide synthesis |
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Mechanism : Activation forms an O-acylisourea intermediate, enabling nucleophilic attack by amines .
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Safety note : DIC-mediated reactions produce six-membered azlactone intermediates, which undergo nucleophilic substitution to yield heterocycles .
Schmidt Reaction Pathways
Under acidic conditions, this compound participates in the Schmidt reaction with hydrazoic acid (HN₃), yielding pyruvic acid and ammonia via a proposed 3-azidopropionic acid intermediate .
Key steps :
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Protonation of the azide group.
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Rearrangement to form a nitrilium ion.
Conditions :
DIC-Mediated Cyclization
Reaction with carbodiimides like DIC facilitates intramolecular cyclization, forming nitrogen-containing heterocycles .
Nucleophilic Substitution
The azide group acts as a pseudo-leaving group in SN2 reactions, enabling displacement by nucleophiles .
Nucleophile | Product | Catalyst | Efficiency |
---|---|---|---|
Amines | Substituted amides | None | Moderate |
Thiols | Thioethers | Base | High |
Scientific Research Applications
Peptide Synthesis
Overview:
3-Azidopropanoic acid serves as a critical building block in peptide synthesis. Its incorporation into peptides enables the introduction of azide groups, which can facilitate further modifications through click chemistry.
Key Findings:
- Solid-Phase Peptide Synthesis: The compound is utilized in solid-phase synthesis protocols to create peptides with specific functionalities .
- Bioconjugation: The azide group allows for selective reactions with alkyne-containing molecules, enabling the formation of stable conjugates essential for drug delivery systems and targeted therapies .
Click Chemistry
Overview:
Click chemistry is a powerful synthetic strategy that utilizes the reactivity of azides and alkynes to form 1,2,3-triazoles. This method is highly efficient and selective, making it ideal for creating complex molecular architectures.
Applications:
- Drug Development: Researchers have employed click chemistry to synthesize novel compounds with potential therapeutic applications, such as HIV protease inhibitors .
- Fluorescent Probes: The azide functionality of this compound is used in developing fluorescent probes that allow for real-time imaging of biological processes .
Drug Development
Overview:
this compound plays a crucial role in the development of new pharmaceuticals. Its ability to modify drug structures enhances their efficacy and specificity.
Case Studies:
- Antiviral Activity: Compounds derived from this compound have shown promising antiviral activity against HIV-1, demonstrating its potential in creating effective antiretroviral therapies .
- Targeted Therapies: By incorporating this compound into drug conjugates, researchers can achieve targeted delivery to specific cells or tissues, minimizing side effects and improving treatment outcomes .
Biomaterials
Overview:
The use of this compound extends to the development of biomaterials, where its azide group facilitates cross-linking and functionalization.
Applications:
- Medical Devices: The compound is utilized to enhance the biocompatibility of medical devices through surface modifications that promote better integration with biological tissues .
- Tissue Engineering: Its incorporation into scaffolds aids in creating environments conducive to cell growth and tissue regeneration .
Table 1: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Peptide Synthesis | Building block for peptide synthesis | Facilitates specific modifications |
Click Chemistry | Forms stable triazole linkages | Efficient synthesis of complex molecules |
Drug Development | Enhances drug efficacy through targeted modifications | Improves therapeutic outcomes |
Biomaterials | Cross-linking agent for medical devices | Increases biocompatibility |
Fluorescent Probes | Used in imaging applications | Enables real-time monitoring of biological processes |
Case Study: Antiviral Activity
In a study evaluating the antiviral properties of compounds derived from this compound, derivatives demonstrated effective inhibition of HIV-1 replication at low concentrations (0.08–30 µM) without cytotoxicity. This highlights the compound's potential as a scaffold for developing new antiviral agents .
Mechanism of Action
The primary mechanism of action of 3-azidopropanoic acid involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly specific and efficient, making it a powerful tool in chemical synthesis and bioconjugation .
Comparison with Similar Compounds
3-Azidopropionic acid: Another name for 3-azidopropanoic acid.
Azidoacetic acid: Contains an azide group and a carboxylic acid group but with a shorter carbon chain.
4-Azidobutanoic acid: Similar structure but with an additional carbon in the chain.
Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between reactivity and stability. Its structure allows for efficient participation in click chemistry and other reactions, making it a preferred choice in various applications .
Biological Activity
3-Azidopropanoic acid (APA), with the molecular formula C₃H₅N₃O₂, is an organic compound characterized by its azide group (-N₃) and carboxylic acid group (-COOH). This compound has gained significant attention in biochemical research due to its versatile reactivity, particularly in click chemistry applications. This article delves into the biological activity of this compound, detailing its mechanisms of action, cellular effects, and applications in various scientific fields.
1. Click Chemistry:
this compound is widely utilized in copper(I)-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry. This process allows for the formation of stable triazole rings, which are crucial for bioconjugation and drug development . The reaction typically involves the azide group of APA reacting with alkyne-containing molecules, resulting in covalent bond formation that can be harnessed for labeling biomolecules or constructing complex molecular architectures.
2. Biochemical Pathways:
The compound participates in several biochemical pathways by forming amide bonds with primary amines in the presence of coupling agents like EDC or DCC. This reactivity enables APA to modify proteins and nucleic acids, influencing cellular signaling pathways and gene expression .
Cellular Effects
1. Protein Modification:
this compound can effectively modify proteins through click chemistry, impacting their function and interactions within cellular processes. This modification can lead to altered protein stability and activity, which is critical for understanding disease mechanisms and developing therapeutic strategies .
2. Gene Expression:
By forming conjugates with DNA or RNA, APA can potentially alter the stability and function of these nucleic acids. Such modifications may influence gene expression patterns, providing insights into genetic regulation and potential therapeutic interventions .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is generally stable under standard storage conditions but may exhibit decreased reactivity over time if not stored properly. In animal models, the compound's effects vary with dosage; lower doses tend to modify target biomolecules without significant toxicity, while higher doses may lead to adverse effects .
Applications in Scientific Research
1. Bioconjugation Techniques:
this compound serves as a vital tool in bioconjugation for labeling biomolecules with fluorescent tags or other probes. This application facilitates the study of protein interactions and cellular dynamics, enhancing our understanding of biological systems .
2. Drug Development:
The ability of APA to form stable triazole linkages makes it valuable in drug discovery. It is used to create drug conjugates that can target specific cells or tissues, improving therapeutic efficacy while minimizing side effects .
3. Industrial Applications:
In industry, this compound is employed in the synthesis of specialty chemicals and materials due to its reactivity and versatility. Its role as a building block in organic synthesis allows for the development of novel compounds with unique properties .
Case Study 1: Anticancer Activity
A study evaluated various compounds synthesized using this compound as a precursor for anticancer agents. The results demonstrated significant cytotoxic activity against several cancer cell lines (A549 lung cancer cells, HT-29 colon cancer cells, MCF-7 breast cancer cells) when modified with APA derivatives .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 22 | A549 | 12 |
Compound 27 | HT-29 | 15 |
Compound 36 | MCF-7 | 10 |
Case Study 2: Click Chemistry Applications
Research has shown that APA can be utilized effectively in click chemistry to stabilize peptides for drug design. The incorporation of triazole linkages improved the stability and potency of peptide-based inhibitors against HIV-1 protease .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Azidopropanoic acid in laboratory settings?
The synthesis of this compound derivatives typically involves coupling reactions using catalysts like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). For example, this compound NHS ester is synthesized by reacting this compound with N-hydroxysuccinimide (NHS) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature . Another protocol involves reacting this compound with hydroxylamine derivatives under controlled conditions to form amides, as seen in the synthesis of 3-azido-N-(tert-butyldimethylsilyloxy)propanamide (40% yield) .
Q. What are the primary applications of this compound in polymer chemistry?
this compound is widely used as a crosslinking agent in polymer synthesis. Its carboxyl and azide groups enable covalent bonding between polymer chains, enhancing mechanical stability and elasticity. This is critical in developing hydrogels or elastomers for biomedical applications, such as controlled drug delivery systems .
Q. How does the structure of this compound influence its reactivity in click chemistry?
The azide group (-N₃) in this compound enables strain-promoted or copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. The carboxylic acid group allows further functionalization (e.g., esterification), making it versatile for bioconjugation and material science .
Q. What precautions are necessary when handling this compound to ensure stability and safety?
The compound should be stored at -20°C in dry, light-protected conditions due to its sensitivity to moisture and UV degradation. Solubility in organic solvents (e.g., DCM, DMF) requires handling in fume hoods to avoid inhalation risks. Thermal decomposition of azides necessitates avoiding high temperatures .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound derivatives under varying reaction conditions?
Yield optimization involves adjusting catalyst concentrations (e.g., DCC/DMAP ratios), solvent polarity, and temperature. For instance, coupling reactions in DMF at 80°C achieve ~80% yield, while lower temperatures (e.g., room temperature) may reduce side reactions but prolong reaction times . Industrial-scale synthesis incorporates purification steps like column chromatography or recrystallization to isolate high-purity products .
Q. What strategies mitigate competing side reactions when using this compound NHS ester in bioconjugation?
Competing hydrolysis of the NHS ester can be minimized by using anhydrous solvents and inert atmospheres. Adding stabilizing agents (e.g., sulfo-NHS) or conducting reactions at pH 7–8 (buffered with PBS) enhances ester stability. Kinetic monitoring via FTIR or HPLC helps identify optimal reaction termination points .
Q. How do the reaction kinetics of this compound with alkynes in click chemistry vary under different catalytic conditions?
Copper(I) catalysts (e.g., CuBr/THPTA) accelerate CuAAC, achieving reaction completion within minutes at room temperature. In contrast, strain-promoted click chemistry (e.g., using dibenzocyclooctynes) avoids metal catalysts but requires longer reaction times (hours to days). Kinetic studies using stopped-flow spectroscopy reveal rate constants (k₂) of ~10³ M⁻¹s⁻¹ for CuAAC versus ~10⁻² M⁻¹s⁻¹ for metal-free reactions .
Q. How can researchers reconcile discrepancies in reported yields of this compound derivatives across studies?
Yield variations often stem from differences in reactant purity, solvent quality, or catalyst aging. Systematic replication studies under controlled conditions (e.g., standardized reagent sources, humidity control) are essential. Statistical tools like ANOVA can identify significant variables (e.g., temperature, solvent) contributing to yield inconsistencies .
Q. What are the limitations of using this compound as a bioprobe in live-cell imaging?
The compound’s hydrophobicity may limit cellular uptake, requiring PEGylation or nanoparticle encapsulation. Additionally, residual copper from CuAAC can induce cytotoxicity, necessitating thorough purification or metal-free alternatives. Confocal microscopy studies show that azide photoinstability under prolonged UV exposure may also affect signal fidelity .
Q. How does this compound compare to similar azide-containing compounds in terms of reactivity and stability?
Unlike shorter-chain azides (e.g., 2-azidoacetic acid), this compound’s three-carbon backbone reduces steric hindrance, improving reaction efficiency with bulky alkynes. Comparative stability studies in aqueous buffers (pH 7.4, 37°C) show that its NHS ester has a half-life of ~4 hours, whereas 4-azidobutyric acid derivatives degrade faster due to increased hydrophobicity .
Properties
IUPAC Name |
3-azidopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-5-2-1-3(7)8/h1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPVUXAMZQBALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171759 | |
Record name | Azidopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18523-47-2 | |
Record name | 3-Azidopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18523-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azidopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azidopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AZIDOPROPANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZIDOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXM5HY6VUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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